1,2-Dimethyl-4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

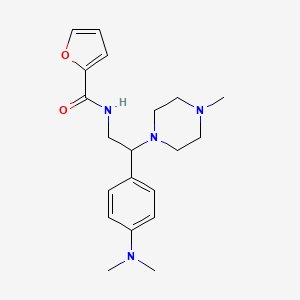

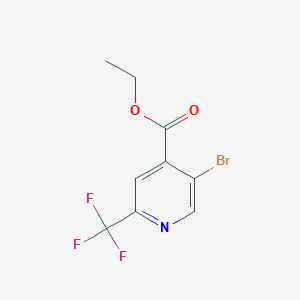

“1,2-Dimethyl-4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide” is a chemical compound with the CAS Number: 2055840-20-3 and Linear Formula: C18H16N2O2 . It has a molecular weight of 292.34 . The compound is white to yellow solid in physical form .

Synthesis Analysis

The synthesis of this compound derivatives has been reported in the literature . The methodology adopted provides a robust pathway for the convenient synthesis of N-1 substituted 4-Quinolone-3-Carboxamides with excellent yields . This methodology can be adaptable for the derivatization of other less reactive carboxylate species .Molecular Structure Analysis

The IUPAC name of the compound is this compound . The InChI Code is 1S/C18H16N2O2/c1-12-16(18(22)19-13-8-4-3-5-9-13)17(21)14-10-6-7-11-15(14)20(12)2/h3-11H,1-2H3,(H,19,22) .Physical And Chemical Properties Analysis

The compound is a white to yellow solid . It has a molecular weight of 292.34 and its linear formula is C18H16N2O2 .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

Synthesis Approaches

The synthesis of related quinoline and quinolinone derivatives involves innovative methodologies that provide insights into the structural and functional versatility of these compounds. For instance, the facile synthesis of tetrahydropyrimido[4,5-b]-quinoline derivatives showcases the reactivity of related compounds towards various reagents, suggesting a wide range of possible modifications and applications for 1,2-Dimethyl-4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide (Elkholy & Morsy, 2006).

Crystallographic Studies

X-ray crystallographic studies provide detailed insights into the molecular structure of quinolinone carboxamides. These studies are crucial for understanding the molecular conformation, which plays a significant role in the compound's biological activity and interaction with biological targets (Matiadis et al., 2013).

Biological Activities and Applications

Anticancer Activity

Research has demonstrated the cytotoxic activities of quinoline derivatives against various cancer cell lines. This highlights the potential of this compound and its derivatives as anticancer agents, capable of inducing growth delays in tumor models (Bu et al., 2001).

Antimicrobial Activity

The antimicrobial properties of quinoline derivatives, including potential antibacterial and antifungal activities, suggest the utility of this compound in developing new antimicrobial agents. Such compounds could contribute to addressing the increasing issue of antibiotic resistance (El-Sonbati et al., 2016).

Regioselectivity in Chemical Reactions

Studies on the N-ethylation reaction of related compounds emphasize the importance of understanding regioselective reactions in the synthesis and modification of quinoline derivatives. This knowledge aids in the design of compounds with specific properties and activities (Batalha et al., 2019).

Safety and Hazards

Zukünftige Richtungen

The future directions for this compound could involve further exploration of its therapeutic potential, given that 4-Quinolone-3-Carboxamides have been reported to harbor vast therapeutic potential . Additionally, the synthetic methodology used for its synthesis could be adapted for the derivatization of other less reactive carboxylate species .

Wirkmechanismus

Target of Action

Similar compounds have been found to inhibit tankyrase (tnks1 and 2), which may reduce the levels of β-catenin-mediated transcription and inhibit tumorigenesis .

Mode of Action

It has been found to significantly inhibit the expression of pro-inflammatory cytokines interleukin 6 (il-6) and tumor necrosis factor-α (tnf-α) in lipopolysaccharide (lps)-induced j774a1, THP-1, and LX-2 cells . It also inhibits the activation of the NF-κB pathway .

Biochemical Pathways

The compound appears to affect the NF-κB pathway, a key regulator of immune responses, inflammation, and cell survival . By inhibiting this pathway, the compound may reduce inflammation and potentially inhibit tumorigenesis.

Pharmacokinetics

The compound has demonstrated favorable pharmacokinetic properties with a half-life (T1/2) value of 11.8 hours and a bioavailability (F) value of 36.3% .

Result of Action

The administration of this compound in vivo significantly improved symptoms in LPS-induced acute lung injury (ALI) mice, including alleviating pathological changes in lung tissue, reducing pulmonary edema, and inhibiting macrophage infiltration . Additionally, in vivo administration of the compound significantly promoted survival in LPS-induced sepsis mice .

Biochemische Analyse

Biochemical Properties

It is known that quinoline derivatives, which this compound is a part of, have various biological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These compounds bind with high affinity to multiple receptors, making them useful in developing new derivatives .

Cellular Effects

It is known that quinoline derivatives have a broad spectrum of biological activities . They can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Quinoline derivatives are known to exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Eigenschaften

IUPAC Name |

1,2-dimethyl-4-oxo-N-phenylquinoline-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2/c1-12-16(18(22)19-13-8-4-3-5-9-13)17(21)14-10-6-7-11-15(14)20(12)2/h3-11H,1-2H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBAFTROAZHZOFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=CC=CC=C2N1C)C(=O)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-Methylphenyl)-6-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2859167.png)

![4-((3-fluorobenzyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2859170.png)

![2-(3-methoxyphenoxy)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2859171.png)

![5-(5-Fluorosulfonyloxypyridine-3-carbonyl)-5-azaspiro[3.5]nonane](/img/structure/B2859175.png)

![1-methyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2859177.png)

![tert-Butyl 2-(6-bromo-[1,2,3]triazolo[1,5-a]pyridin-3-yl)pyrrolidine-1-carboxylate](/img/structure/B2859180.png)

![(E)-ethyl 2-((benzofuran-2-carbonyl)imino)-1-(3-methoxypropyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2859182.png)

![(2E)-3-[(3,4-dimethoxyphenyl)amino]-2-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2859183.png)